molecular formula C11H11NO4 B1296869 Oxo[2-(propionylamino)phenyl]acetic acid CAS No. 352330-52-0

Oxo[2-(propionylamino)phenyl]acetic acid

Cat. No.: B1296869
CAS No.: 352330-52-0
M. Wt: 221.21 g/mol
InChI Key: XDZDGUFFZKSXRH-UHFFFAOYSA-N
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Description

Oxo[2-(propionylamino)phenyl]acetic acid is a chemical compound with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol . This compound is characterized by the presence of an oxo group, a propionylamino group, and a phenylacetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxo[2-(propionylamino)phenyl]acetic acid typically involves the reaction of 2-aminophenylacetic acid with propionyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Oxo[2-(propionylamino)phenyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted phenylacetic acid derivatives.

Scientific Research Applications

Oxo[2-(propionylamino)phenyl]acetic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of oxo[2-(propionylamino)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: Shares the phenylacetic acid moiety but lacks the oxo and propionylamino groups.

  • **Propionylamino

Properties

IUPAC Name

2-oxo-2-[2-(propanoylamino)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-2-9(13)12-8-6-4-3-5-7(8)10(14)11(15)16/h3-6H,2H2,1H3,(H,12,13)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZDGUFFZKSXRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC=C1C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341969
Record name Oxo[2-(propionylamino)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352330-52-0
Record name α-Oxo-2-[(1-oxopropyl)amino]benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352330-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxo[2-(propionylamino)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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